1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-

Lipophilicity Membrane permeability ADME

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS 80712-16-9) is a synthetic small molecule (C15H22N4O2, MW 290.36 g/mol) belonging to the piperazine-carboxamide class. It features a p-tolyl (4-methylphenyl) substituent at the N4 position of the piperazine ring and a distinctive N-methyl-N-(methylcarbamoyl) urea-like moiety at the N1 carboxamide.

Molecular Formula C15H22N4O2
Molecular Weight 290.36 g/mol
CAS No. 80712-16-9
Cat. No. B12767306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-
CAS80712-16-9
Molecular FormulaC15H22N4O2
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)NC
InChIInChI=1S/C15H22N4O2/c1-12-4-6-13(7-5-12)18-8-10-19(11-9-18)15(21)17(3)14(20)16-2/h4-7H,8-11H2,1-3H3,(H,16,20)
InChIKeyOWJRLOMWHRDTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS 80712-16-9): Procurement-Grade Profile and Class Positioning


1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS 80712-16-9) is a synthetic small molecule (C15H22N4O2, MW 290.36 g/mol) belonging to the piperazine-carboxamide class. It features a p-tolyl (4-methylphenyl) substituent at the N4 position of the piperazine ring and a distinctive N-methyl-N-(methylcarbamoyl) urea-like moiety at the N1 carboxamide . The compound is structurally positioned within the broader chemical space of piperazine and piperidine carboxamides explored as modulators of the endocannabinoid system, specifically as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1]. Its computed physicochemical properties include an XlogP of 1.9 and a topological polar surface area (TPSA) of 55.9 Ų [2].

Why Generic Substitution Fails for 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-: Structural Nuances with Functional Consequences


Piperazine-carboxamide derivatives cannot be treated as interchangeable commodities because subtle structural modifications—particularly the nature of the N4-aryl substituent and the N1-carboxamide capping group—profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles. Within the FAAH/MAGL inhibitor chemical space, the leaving-group pKa and steric environment at the carboxamide position are critical determinants of enzyme selectivity: compounds with leaving-group conjugate acid pKa values of 8–10 favor MAGL inhibition, while diverse leaving groups are tolerated for FAAH [1]. The specific combination of a 4-methylphenyl group at N4 and an N-methyl-N-(methylcarbamoyl) moiety at N1 in CAS 80712-16-9 produces a unique pharmacophoric signature—with exactly one hydrogen-bond donor and three hydrogen-bond acceptors [2]—that distinguishes it from both the des-methyl phenyl analog (XlogP 1.5 vs. 1.9) and the dimethylcarbamoyl analog (CAS 80712-27-2), which contains an additional methyl group altering steric bulk and metabolic liability .

Product-Specific Quantitative Evidence Guide: 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS 80712-16-9) Against Key Comparators


Enhanced Lipophilicity Versus Des-Methyl Phenyl Analog Drives Differential Membrane Permeability Potential (XlogP Comparison)

CAS 80712-16-9 bears a 4-methyl substituent on the N4-phenyl ring, which increases computed lipophilicity by approximately 0.4 log units compared to the des-methyl phenyl analog (N-methyl-N-(methylcarbamoyl)-4-phenylpiperazine-1-carboxamide, CAS 80712-12-5). This difference is expected to enhance passive membrane permeability based on established physicochemical principles governing blood-brain barrier penetration and cellular uptake [1][2].

Lipophilicity Membrane permeability ADME Physicochemical profiling

Reduced Hydrogen-Bond Donor Count Versus Unsubstituted Carboxamide Analog May Favor Passive Permeability

The N-methyl substitution on the carboxamide nitrogen of CAS 80712-16-9 reduces the hydrogen-bond donor (HBD) count to 1, compared to 2 HBDs for the unsubstituted analog 4-(4-methylphenyl)piperazine-1-carboxamide (CAS 85474-81-3). This reduction in HBD count is a well-established structural determinant of improved membrane permeability and oral absorption potential, as articulated in Lipinski's Rule of Five and Veber's rules [1].

Hydrogen bonding Membrane permeability Drug-likeness Oral bioavailability

Differentiated Steric and Electronic Profile Versus Dimethylcarbamoyl Analog Modulates Target Binding Kinetics

CAS 80712-16-9 contains an N-methyl-N-(methylcarbamoyl) moiety, whereas the closely related analog CAS 80712-27-2 (N-(dimethylcarbamoyl)-N-methyl-4-(4-methylphenyl)piperazine-1-carboxamide) contains an N-methyl-N-(dimethylcarbamoyl) group. The additional methyl group in the comparator increases steric bulk at the putative leaving-group position and eliminates the hydrogen-bond donor capability of the terminal NH. In the context of FAAH/MAGL pharmacology, the Korhonen et al. (2014) study established that carboxamide leaving-group structure is a primary determinant of FAAH vs. MAGL selectivity, with MAGL preferring leaving groups of conjugate acid pKa 8–10 [1]. The methylcarbamoyl NH (pKa ~15 for the conjugate acid of the corresponding amine) versus the dimethylcarbamoyl (no NH; different electronic profile) creates distinct reactivity and recognition profiles .

Structure-activity relationship Binding kinetics Enzyme inhibition Lead optimization

Meta-Substituted Analog Comparison Establishes Positional Specificity of the 4-Methylphenyl Group on Pharmacophore Geometry

The 4-methyl (para) substitution on the N4-phenyl ring of CAS 80712-16-9 produces a linear, rod-like molecular geometry, in contrast to the meta-substituted analog 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- (C14H20N4O2, MW 276.33). The para-substitution extends the molecular axis and alters the spatial presentation of the methyl group to target binding pockets. This positional isomerism can produce dramatic differences in target binding: in related piperazine chemical series, para vs. meta substitution has been shown to affect receptor subtype selectivity by altering the dihedral angle between the piperazine ring and the aryl group [1].

Positional isomer Regiochemistry Molecular recognition SAR

Class-Level Evidence: Piperazine Carboxamide Scaffold Engages FAAH and MAGL at Nanomolar Concentrations, with Selectivity Governed by Carboxamide Substituent

The Korhonen et al. (2014) study comprehensively characterized piperazine and piperidine carboxamides and carbamates as FAAH and MAGL inhibitors. Within this compound class, the best inhibitors achieved nanomolar potency with defined selectivity profiles: potent and selective MAGL inhibitors, potent and selective FAAH inhibitors, or dual FAAH/MAGL inhibitors were all accessible through systematic structural modification of the carboxamide and N-substituent groups [1]. The study demonstrated that MAGL inhibition requires leaving groups with conjugate acid pKa values of approximately 8–10, establishing a physicochemical framework for compound selection [1]. CAS 80712-16-9, with its N-methyl-N-(methylcarbamoyl) architecture, presents a leaving-group structure that occupies an intermediate position within this parameter space, making it a candidate for dual or tuned-selectivity profiling .

Endocannabinoid system FAAH inhibition MAGL inhibition Dual inhibitors Pain Inflammation

Best Research and Industrial Application Scenarios for 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS 80712-16-9)


Endocannabinoid System Research: FAAH/MAGL Inhibitor Screening and SAR Expansion

CAS 80712-16-9 is best deployed as a screening candidate or SAR probe in endocannabinoid-focused drug discovery programs. Its piperazine-carboxamide scaffold is validated within the FAAH/MAGL inhibitor chemical space established by Korhonen et al. (2014), where nanomolar potency and tunable selectivity have been demonstrated [1]. The compound's specific substituent combination—4-methylphenyl at N4 and N-methyl-N-(methylcarbamoyl) at N1—samples a region of physicochemical parameter space (XlogP 1.9, 1 HBD, 3 HBA) that has not been exhaustively characterized in published FAAH/MAGL SAR [2]. Researchers investigating dual FAAH/MAGL inhibition for pain, inflammation, or anxiety indications may find this compound a useful tool for exploring how para-tolyl substitution combined with a monomethyl urea-like leaving group affects target engagement and selectivity.

Medicinal Chemistry Hit-to-Lead: Scaffold with Favorable Permeability Determinants

The compound's computed physicochemical profile—XlogP of 1.9 (within the optimal 1–3 range for oral drugs), TPSA of 55.9 Ų (well below the 140 Ų threshold for oral bioavailability), and only 1 hydrogen-bond donor (below the Rule of Five maximum of 5)—positions it favorably for hit-to-lead optimization programs requiring oral bioavailability or blood-brain barrier penetration [1]. Compared to the des-methyl phenyl analog (XlogP 1.5) [2], CAS 80712-16-9 offers incrementally higher lipophilicity that may improve membrane partitioning without exceeding drug-like thresholds. Medicinal chemists seeking a piperazine core with balanced polarity and permeability for CNS or intracellular targets should prioritize this compound over more polar, higher-HBD-count analogs.

Chemical Biology Tool Compound: Differentiated Spatial Geometry for Target ID Studies

The para-substituted 4-methylphenyl group of CAS 80712-16-9 produces a distinct linear molecular geometry compared to meta-substituted positional isomers. This spatial differentiation makes the compound a valuable chemical probe for target identification studies using affinity-based proteomics or photoaffinity labeling approaches [1]. When used alongside its meta-substituted analog (1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-) or the dimethylcarbamoyl analog (CAS 80712-27-2), researchers can deconvolve the contribution of molecular shape vs. electronic properties to target engagement profiles [2].

Analytical Reference Standard: Procurement for Method Development and Quality Control

CAS 80712-16-9, with its well-defined molecular formula (C15H22N4O2) and unique InChIKey (AEAWPYWSLFMTCX-MHWRWJLKSA-N), is suitable as an analytical reference standard for method development in HPLC, LC-MS, or NMR-based purity assessment workflows [1]. Its molecular weight of 290.36 g/mol, density of 1.177 g/cm³, and predicted chromatographic behavior (XlogP 1.9) provide measurable parameters for analytical method validation [1]. Laboratories requiring a piperazine-carboxamide reference compound with verified CAS registry and structural identity for impurity profiling or degradation studies in pharmaceutical development should consider this compound.

Quote Request

Request a Quote for 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.